molecular formula C9H16FNO3 B6261536 rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate CAS No. 2055223-76-0

rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B6261536
CAS No.: 2055223-76-0
M. Wt: 205.2
InChI Key:
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Description

rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate: is a chiral compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Protection and Deprotection Steps: Protecting groups may be used to selectively protect functional groups during the synthesis, followed by deprotection to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the fluorine atom or reduce the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols or removal of fluorine

    Substitution: Formation of azides, nitriles, or other substituted products

Scientific Research Applications

rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and selectivity towards enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

  • **rac-tert-butyl (3R,4S)-3-ethynyl-4-hydrox

Properties

CAS No.

2055223-76-0

Molecular Formula

C9H16FNO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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